molecular formula C14H11F2N B7845674 5-(3,5-difluorophenyl)-2,3-dihydro-1H-indole

5-(3,5-difluorophenyl)-2,3-dihydro-1H-indole

Cat. No.: B7845674
M. Wt: 231.24 g/mol
InChI Key: KXVWIBZHROEOGV-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a difluorophenyl group attached to the indole ring. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-difluorophenyl)-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 3,5-difluorophenylboronic acid and an appropriate indole derivative as starting materials. The reaction is catalyzed by palladium complexes and is carried out under mild conditions, making it a widely used method in organic synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yields and purity of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Difluorophenyl)-2,3-dihydro-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Scientific Research Applications

5-(3,5-Difluorophenyl)-2,3-dihydro-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,5-difluorophenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound is believed to interact with enzymes and receptors in biological systems, leading to various biochemical and physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,5-Difluorophenyl)-2,3-dihydro-1H-indole is unique due to its specific indole structure combined with the difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-(3,5-difluorophenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N/c15-12-6-11(7-13(16)8-12)9-1-2-14-10(5-9)3-4-17-14/h1-2,5-8,17H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVWIBZHROEOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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